molecular formula C19H16BrN3O B12183840 2-(6-bromo-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide

2-(6-bromo-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide

Cat. No.: B12183840
M. Wt: 382.3 g/mol
InChI Key: FZMDVYWWMQKNIL-UHFFFAOYSA-N
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Description

2-(6-bromo-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide is a synthetic small molecule based on the privileged N-acetamide indole scaffold , a chemotype of significant interest in medicinal chemistry for its diverse biological potential . This brominated indole derivative is offered for research purposes to investigate new therapeutic agents, particularly in the fields of infectious diseases and oncology. The structural core of this compound is closely related to chemotypes that have been identified as potent inhibitors of PfATP4 , a sodium pump essential for maintaining ionic homeostasis in Plasmodium falciparum , the parasite responsible for the most severe form of malaria . Research into such analogs has shown them to exhibit potent asexual stage antimalarial activity and the ability to block parasite transmission to mosquitoes, making them valuable tools for developing novel curative and transmission-blocking therapies . Furthermore, the indole scaffold is a common feature in compounds that target various oncogenic pathways . Specifically, 2-(1H-indol-1-yl)acetamide derivatives have been explored as covalent inhibitors of the KRAS G12C oncoprotein, a key driver in many cancers, including lung and colorectal adenocarcinomas . Researchers can utilize this compound to probe these and other biological mechanisms. The compound is supplied with detailed analytical data. For Research Use Only. Not intended for any human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C19H16BrN3O

Molecular Weight

382.3 g/mol

IUPAC Name

2-(6-bromoindol-1-yl)-N-(1-methylindol-4-yl)acetamide

InChI

InChI=1S/C19H16BrN3O/c1-22-9-8-15-16(3-2-4-17(15)22)21-19(24)12-23-10-7-13-5-6-14(20)11-18(13)23/h2-11H,12H2,1H3,(H,21,24)

InChI Key

FZMDVYWWMQKNIL-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)NC(=O)CN3C=CC4=C3C=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated at the 6-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    N-Methylation: The indole is then methylated at the 1-position using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Acetamide Formation: The brominated and methylated indole is reacted with 1-methyl-1H-indole-4-amine in the presence of an acylating agent like acetic anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-bromo-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding indole-2-carboxylic acids.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The bromine and methyl groups may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key analogs and their structural variations:

Compound Name / ID Substituents (Indole Positions) Linker / Side Chain Key Properties Reference
Target Compound 6-Bromo (Indole A); 1-Methyl (Indole B) Acetamide Bis-indole scaffold
N-(N-(4-Acetamido-3,5-dichlorobenzyl)carbamimidoyl)-2-(6-bromo-1H-indol-1-yl)acetamide (23) 6-Bromo (Indole A); 3,5-Dichloro, 4-acetamidobenzyl (Side chain) Carbamimidoyl-acetamide Enhanced lipophilicity due to dichlorophenyl group
2-(6-Chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide 6-Chloro (Indole A); 5-Chloro (Indole B) Ethyl-acetamide Dual chloro substituents may improve DNA intercalation
2-(6-Fluoro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide 6-Fluoro (Indole A); 4-Hydroxyphenyl (Side chain) Acetamide Hydroxyphenyl enhances solubility; fluoro increases metabolic stability
N-[2-(1H-1,3-Benzimidazol-2-yl)ethyl]-2-(6-bromo-1H-indol-1-yl)acetamide 6-Bromo (Indole A); Benzimidazole-ethyl (Side chain) Ethyl-acetamide Benzimidazole introduces planar aromaticity for π-π stacking

Key Observations :

  • Halogen Effects : Bromine (target compound) vs. chlorine () or fluorine () alters electronic properties and binding affinity. Bromine’s bulkiness may enhance hydrophobic interactions in target binding pockets.
  • Solubility Modifiers : The 4-hydroxyphenyl group in improves aqueous solubility compared to the methyl group in the target compound.
  • Heterocyclic Side Chains: Benzimidazole () and thieno-pyrazol () substituents introduce additional hydrogen-bonding or stacking interactions.

Spectroscopic and Physicochemical Data

  • ¹H-NMR : The target compound’s acetamide linker and methyl group would produce distinct signals at δ 2.25 (methyl) and δ 4.77 (acetamide CH₂), consistent with analogs like .
  • Mass Spectrometry : Expected [M+H]⁺ ~ 408–410 (calculated for C₁₉H₁₇BrN₃O), aligning with similar bromoindole-acetamide derivatives .
  • Melting Points : Methyl and bromine substituents likely result in a melting point range of 150–200°C, comparable to compounds 10j–10m ().

Biological Activity

The compound 2-(6-bromo-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide (CAS No. 1351687-76-7) is a synthetic organic molecule characterized by its unique indole structure, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(6-bromo-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide is C19H16BrN3OC_{19}H_{16}BrN_3O, with a molecular weight of 382.3 g/mol. The presence of bromine in the indole moiety contributes to its biological properties, particularly in terms of antimicrobial and anticancer activities.

PropertyValue
Molecular FormulaC19H16BrN3OC_{19}H_{16}BrN_3O
Molecular Weight382.3 g/mol
CAS Number1351687-76-7

Mechanisms of Biological Activity

Research indicates that compounds containing indole structures often interact with various biological targets, leading to significant pharmacological effects. The mechanisms of action for 2-(6-bromo-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide may include:

Antimicrobial Activity : Indole derivatives are known for their antibacterial properties. Preliminary studies suggest this compound exhibits activity against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines, suggesting its utility in cancer therapy .

Enzyme Inhibition : The indole moiety may facilitate interactions with specific enzymes or receptors, potentially inhibiting pathways involved in disease progression .

Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several indole derivatives, including 2-(6-bromo-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide. The compound exhibited a minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA, highlighting its potential as an antimicrobial agent .

Anticancer Studies

In a series of experiments assessing the cytotoxic effects of various indole derivatives, this compound demonstrated notable activity against rapidly dividing cancer cells such as A549 (lung cancer). The results indicated a preferential suppression of tumor cell growth compared to non-tumor cells .

Potential Applications

Given its biological activities, 2-(6-bromo-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide may have applications in:

Pharmacology : As a candidate for developing new antimicrobial agents or anticancer therapies.

Medicinal Chemistry : As a scaffold for synthesizing novel compounds with enhanced biological activity.

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